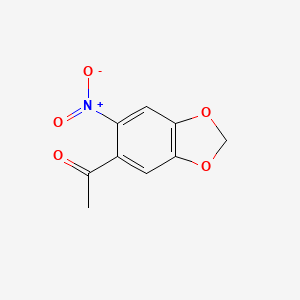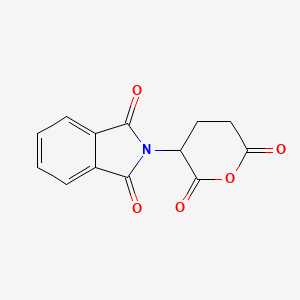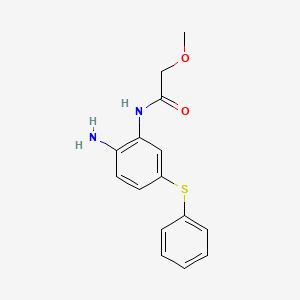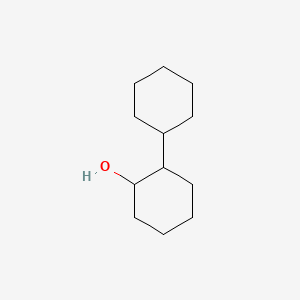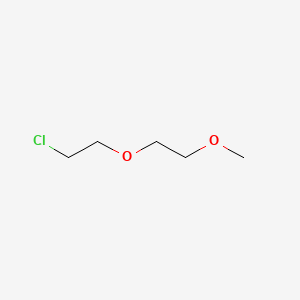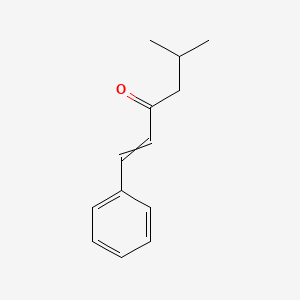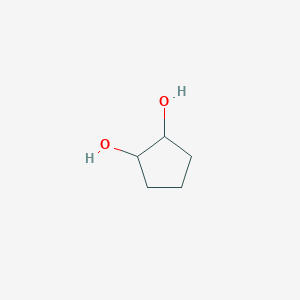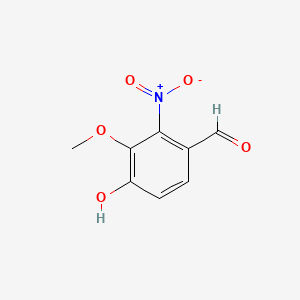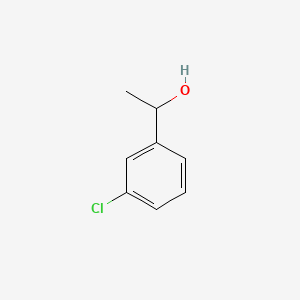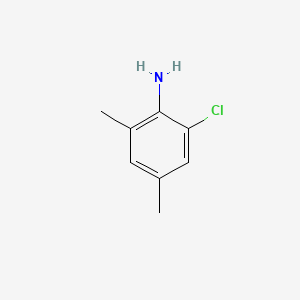
2-Chloro-4,6-dimethylaniline
概要
説明
2-Chloro-4,6-dimethylaniline is an aromatic amine . It is an organic building block used in chemical synthesis .
Synthesis Analysis
A series of 2-anilinopyrimidines, including novel derivatives, has been obtained from 2-chloro-4,6-dimethylpyrimidine by aromatic nucleophilic substitution with differently substituted anilines under microwave conditions . The substituents had a significant impact on the course and efficiency of the reaction .Molecular Structure Analysis
The molecular formula of 2-Chloro-4,6-dimethylaniline is C8H10ClN . Its average mass is 155.625 Da and its mono-isotopic mass is 155.050171 Da .Chemical Reactions Analysis
2-Chloro-4,6-dimethylaniline can react with 3-chloro-3-methyl-but-1-yne to produce 2-bromo-N-(1′,1′-dimethylprop-2′-ynyl)-4,6-dimethylaniline . This reaction requires reagent Et3N and catalyst CuCl .Physical And Chemical Properties Analysis
2-Chloro-4,6-dimethylaniline is a solid with a melting point of 38-40 °C (lit.) . Its density is 1.11 g/mL at 25 °C (lit.) . The SMILES string representation of its structure is Cc1cc©c(N)c(Cl)c1 .科学的研究の応用
DNA Damage Evaluation
An important application of 2-Chloro-4,6-dimethylaniline is in the field of genotoxicity research. Studies have employed this chemical to evaluate its DNA-damaging effects. For example, Przybojewska (1997) used the alkaline single cell gel electrophoresis assay, also known as the "comet" assay, to determine DNA damage in bone marrow cells of mice induced by 2-Chloro-4,6-dimethylaniline and other aniline derivatives. This research is critical in understanding the potential genotoxic and carcinogenic risks of such compounds (Przybojewska, 1997).
Characterization of DNA Adducts
Another significant area of research involving 2-Chloro-4,6-dimethylaniline is in the study of DNA adduct formation. Gonçalves, Beland, and Marques (2001) focused on the synthesis, characterization, and comparative efficiencies of 2,6-dimethylaniline-DNA adducts. This research is pivotal in understanding how environmental pollutants like 2,6-dimethylaniline, which is structurally similar to 2-Chloro-4,6-dimethylaniline, interact with DNA, contributing to the broader knowledge of carcinogenesis (Gonçalves, Beland, & Marques, 2001).
Chemical Oxidation Studies
In environmental science, the study of chemical oxidation processes involving aniline derivatives like 2-Chloro-4,6-dimethylaniline is essential. Masomboon, Ratanatamskul, and Lu (2009) researched the degradation of 2,6-dimethylaniline by the Fenton process, providing insights into the reactions involved in the oxidation under various conditions. This study contributes to the understanding of how aniline derivatives behave in environmental contexts and their potential impact on ecosystems (Masomboon, Ratanatamskul, & Lu, 2009).
Peroxidase Action Studies
Research into the behavior of aniline derivatives under peroxidase action is another area where 2-Chloro-4,6-dimethylaniline is relevant. Studies by Holland, Roberts, and Saunders (1969) on the oxidation of various aniline derivatives, including 4-chloro-2,6-dimethylaniline, by the peroxidase system shed light on the biochemical pathways and reactions these compounds undergo. This research is significant for understanding the metabolic and toxicological aspects of these compounds (Holland, Roberts, & Saunders, 1969).
Biochemical Metabolism Studies
The metabolism of aniline derivatives, similar to 2-Chloro-4,6-dimethylaniline, in biological systems is also a vital research area. Boyland and Sims (1959) studied the metabolism of 3:4-dimethylaniline in rats, providing critical insights into how these compounds are processed in living organisms, contributing to our understanding of their potential health impacts (Boyland & Sims, 1959).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-chloro-4,6-dimethylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN/c1-5-3-6(2)8(10)7(9)4-5/h3-4H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKAQFOKMMXWRRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9040714 | |
| Record name | 2-Chloro-4,6-dimethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9040714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4,6-dimethylaniline | |
CAS RN |
63133-82-4 | |
| Record name | 2-Chloro-4,6-dimethylbenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63133-82-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-4,6-dimethylaniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063133824 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenamine, 2-chloro-4,6-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Chloro-4,6-dimethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9040714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-4,6-xylidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.070 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-CHLORO-4,6-DIMETHYLANILINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M21NJ0OHPP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



